molecular formula C19H14N4O2S B2463396 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 865658-27-1

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2463396
CAS No.: 865658-27-1
M. Wt: 362.41
InChI Key: UYSAUZOSBUSRSA-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory Activity : A study synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibiting anti-inflammatory activities (Labanauskas et al., 2004).

  • Synthesis and Reactivity : Another research focused on the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes (Zozulynets et al., 2021).

  • Antimicrobial Activity : A study prepared quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity, showing effectiveness against various microorganisms (Özyanik et al., 2012).

  • Biological Importance : Research synthesized biologically important quinoline incorporated triazole derivatives and screened them for antimicrobial activities (D'Souza et al., 2020).

  • Synthesis and Antimicrobial Activity : A study synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, finding some compounds particularly effective against bacteria and fungi (Yurttaş et al., 2020).

  • Antitumor and Antioxidant Activities : Another research conducted regioselective synthesis of triazole derivatives and evaluated them for antitumor and antioxidant activities, demonstrating varying degrees of effectiveness (Behalo et al., 2017).

  • Thiol-Thione Tautomerism and Antileishmanial Activity : A study investigated the thiol-thione tautomerism of a 1,2,4-triazole derivative with Schiff base and its antileishmanial activity, revealing the compound's potential as an antiparasitic agent (Süleymanoğlu et al., 2017).

  • Antimicrobial Agents : A study synthesized novel 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showing good or moderate activity for the compounds screened (Bayrak et al., 2009).

  • Cytotoxicity and Immunocompetent Cell Effects : Another research focused on the synthesis and evaluation of cytotoxicity of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, indicating high cytotoxicity in vitro against thymocytes and lymphocytes (Mavrova et al., 2009).

  • Antimicrobial and Antitubercular Activities : A study synthesized thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).

  • Antimicrobial Activity of Triazole Derivatives : Research synthesized new triazole derivatives and investigated their antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

  • Antimicrobial Agents Synthesis : A study described the efficient synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents, demonstrating potent to weak activities (Behalo et al., 2013).

  • Synthesis and In Vitro Cytotoxic Properties : Research synthesized novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety and evaluated their in vitro cytotoxic properties on human tumor cell lines (Korcz et al., 2018).

  • Antimicrobial Activity of Novel Triazoles : A study prepared novel triazole derivatives and assessed their antimicrobial activity, finding moderate to good effects (Martin, 2020).

  • Antibacterial and Antifungal Properties : Another research highlighted the synthesis of quinolinyl triazole derivatives and their antibacterial and antifungal properties, as well as their use as inhibitors for mild steel in hydrochloric acid medium (Bhat & Shetty, 2021).

  • Anti-Inflammatory Activity of Triazole Derivatives : A study synthesized 1,2,3-triazole and 1,2,4-triazole derivatives and evaluated their anti-inflammatory activities in vitro, identifying compounds with significant inhibition of IL-6 expression (Liu et al., 2018).

  • Antimicrobial Activity of Triazole Derivatives : Research synthesized 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and tested its derivatives for in vitro antimicrobial activity against Gram-negative bacteria, showing excellent activity (Aly et al., 2011).

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c26-19-22-21-18(13-3-5-15-12(10-13)2-1-7-20-15)23(19)14-4-6-16-17(11-14)25-9-8-24-16/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSAUZOSBUSRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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